2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-8-11(15)14-12(10-6-7-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLGOYCOSZJVLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Targeted Covalent Modification: The Strategic Use of Chloroacetamide Derivatives in Medicinal Chemistry
Executive Summary: The "Hot" Warhead
In the renaissance of targeted covalent inhibitors (TCIs), acrylamides have claimed the spotlight as the "Goldilocks" warhead—reactive enough to modify cysteine but stable enough for oral bioavailability. However, chloroacetamide derivatives occupy a critical, distinct niche. Often dismissed as "too reactive" for final drug candidates, they are indispensable tools in the discovery phase.
This guide analyzes the chloroacetamide pharmacophore not merely as a toxic liability, but as a high-sensitivity probe for Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP) . We explore how to harness their intrinsic electrophilicity to identify ligandable pockets that milder warheads miss, and how to tune their reactivity for specific chemical biology applications.[1]
Mechanistic Underpinnings: The Trajectory
Unlike Michael acceptors (acrylamides, vinyl sulfones) which react via a conjugate addition, chloroacetamides react via a classic nucleophilic substitution (
The Reaction Coordinate
The reaction is driven by the attack of a nucleophilic cysteine thiolate (
-
Kinetics: Second-order kinetics (
).[2] The reaction rate is highly dependent on the of the target cysteine and the steric environment of the pocket. -
Irreversibility: The resulting thioether bond is metabolically stable and non-reversible under physiological conditions, unlike some cyano-acrylates or reversible covalent warheads.
Visualization: Reaction Mechanism
The following diagram illustrates the transition from non-covalent encounter complex to irreversible adduct.
Caption: The kinetic trajectory of chloroacetamide binding. High affinity (
Strategic Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
Chloroacetamides are the "battering rams" of FBDD. Because fragments have low intrinsic affinity, a mild electrophile (like acrylamide) might not react fast enough to capture a transient binding event. A chloroacetamide "warhead" compensates for low non-covalent affinity with high chemical reactivity.
-
The "Beachhead" Strategy:
-
Screen a library of chloroacetamide fragments (Cys-reactive).[3][4][5]
-
Identify hits that label the protein (confirmed by Mass Spec).[3][6]
-
Optimization: Once a binding pocket is validated, the medicinal chemist replaces the "hot" chloroacetamide with a "cooler" acrylamide and grows the molecule to increase non-covalent interactions, restoring potency while improving safety.
-
Activity-Based Protein Profiling (ABPP)
In chemical proteomics, chloroacetamide probes (often linked to an alkyne or biotin handle) are used to map the "reactive cysteinome."
-
Workflow:
-
Probe: Chloroacetamide-Alkyne.
-
Labeling: Incubate with proteome (cell lysate or live cells).
-
Click Chemistry: React with Azide-Rhodamine or Azide-Biotin.
-
Analysis: SDS-PAGE (fluorescence) or LC-MS/MS (enrichment).
-
-
Utility: This technique identifies functional cysteines that are hyper-reactive due to their local environment (e.g., catalytic triads), distinguishing them from structural cysteines.
Tuning Reactivity: The "Goldilocks" Zone
While chloroacetamides are generally reactive, their electrophilicity can be modulated to improve selectivity and reduce glutathione (GSH) depletion.
| Modification | Effect on Reactivity | Mechanistic Rationale |
| Decrease ( | Steric hindrance at the electrophilic carbon slows nucleophilic attack. | |
| Increase ( | Inductive electron withdrawal makes the | |
| Amide N-Substitution | Variable | Bulky N-substituents can orient the warhead or provide steric shielding. |
| Leaving Group Swap | Variable | Switching Cl to Br increases reactivity (better leaving group); F decreases it (poor leaving group). |
Experimental Protocols
Protocol: Intrinsic Reactivity Assay (GSH Half-Life)
Objective: Determine the chemical stability and potential toxicity of a scaffold by measuring its reaction rate with Glutathione (GSH).[2][7]
Reagents:
-
Test Compound (10 mM in DMSO).
-
Reduced L-Glutathione (GSH).
-
Phosphate Buffer (PBS), pH 7.4.
-
Internal Standard (e.g., Indomethacin).
Workflow:
-
Preparation: Prepare a reaction mixture containing 50
M Test Compound and 5 mM GSH (100-fold excess) in PBS.-
Note: The pseudo-first-order condition simplifies kinetic analysis.
-
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot samples at
min. -
Quenching: Quench immediately with cold acetonitrile containing the Internal Standard.
-
Analysis: Analyze by LC-MS/MS. Monitor the disappearance of the parent mass
. -
Calculation: Plot
vs. time. The slope is .
Interpretation:
- : Highly reactive. Likely toxic/promiscuous. Suitable only as a crude probe.
- : Moderate reactivity. Good for FBDD hits.
-
: Low reactivity. May require very high affinity (
) to work in vivo.
Protocol: Synthesis of N-Aryl-2-Chloroacetamides
Objective: General procedure for installing the warhead.
-
Dissolution: Dissolve the aniline/amine precursor (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Base: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq) to scavenge HCl. Cool to 0°C.
-
Acylation: Dropwise add Chloroacetyl Chloride (1.1 eq).
-
Safety: Chloroacetyl chloride is a lachrymator and corrosive. Handle in a fume hood.
-
-
Reaction: Stir at 0°C for 30 min, then warm to RT for 1-2 hours. Monitor by TLC/LC-MS.
-
Workup: Wash with 1N HCl (to remove unreacted amine), then saturated
, then Brine. -
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Decision Logic: When to Use Chloroacetamides?
The following decision tree guides the medicinal chemist on when to deploy a chloroacetamide versus an acrylamide.
Caption: Strategic decision matrix for selecting electrophilic warheads based on target topology.
References
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. [Link]
-
Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society. [Link]
-
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. [Link]
-
Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry. [Link]
-
McEnaney, P. J., et al. (2012). "Antibody-recruiting molecules: an emerging paradigm for treating human disease." ACS Chemical Biology. [Link]
Sources
- 1. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem [x-chemrx.com]
- 3. Practical Fragments: Characterizing and screening commercially available irreversible covalent fragments [practicalfragments.blogspot.com]
- 4. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. keyorganics.net [keyorganics.net]
- 6. plantchemetics.org [plantchemetics.org]
- 7. Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles--application to alpha,beta-unsaturated ketones, acrylates, and propiolates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cyclopropyl-Phenyl-Acetamide Scaffold: A Technical Guide to Conformational Locking and Bioisosterism
Topic: Cyclopropyl-Phenyl-Acetamide Scaffold in Drug Discovery Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The cyclopropyl-phenyl-acetamide scaffold represents a privileged structural motif in modern medicinal chemistry, celebrated for its ability to modulate physicochemical properties without significantly altering molecular weight. This guide dissects the scaffold's utility as a conformational restrictor (exploiting the Thorpe-Ingold effect) and a metabolic shield . We focus on two primary regioisomeric architectures: the 1-phenylcyclopropane-1-carboxamide (gem-disubstituted "lock") and the N-cyclopropyl-2-phenylacetamide (bioisostere).
Key applications covered include 11
Medicinal Chemistry Strategy: Why This Scaffold?
The "Gem-Disubstituted" Effect (Scaffold A)
When the cyclopropane ring is fused at the
-
Conformational Restriction: The cyclopropane ring constrains the
and torsion angles of the amide side chain relative to the phenyl ring. This "freezes" the bioactive conformation, reducing the entropic penalty upon binding to a protein target. -
The "Escape from Flatland": Unlike a simple phenyl or olefinic linker, the cyclopropane ring introduces a defined 3D vector (
character) while maintaining a compact footprint. -
Metabolic Blocking: The strained C-C bonds of cyclopropane are generally resistant to P450-mediated hydroxylation compared to an isopropyl or ethyl chain, although they can be susceptible to ring opening under specific oxidative conditions.
The N-Cyclopropyl Bioisostere (Scaffold B)
Substituting an N-alkyl group (e.g., isopropyl or tert-butyl) with an N-cyclopropyl group in a phenylacetamide:
-
Lipophilicity Modulation: Cyclopropyl is less lipophilic than a tert-butyl group but more lipophilic than a methyl group, allowing fine-tuning of LogP.
-
Electronic Effects: The cyclopropyl group has
-donor character (interacting with the adjacent amide nitrogen lone pair), which can subtly alter the pKa and hydrogen-bond donor capacity of the amide NH.
Case Study: Evolution of 11 -HSD1 Inhibitors
The 11
From Adamantane to Cyclopropane
Early inhibitors featured bulky adamantyl groups to fill the large hydrophobic pocket of 11
-
Optimization: Researchers replaced the adamantyl core with a 1-phenylcyclopropyl moiety.
-
Result: This maintained the necessary hydrophobic bulk and spatial orientation for the enzyme's lipophilic pocket but significantly reduced molecular weight (MW) and improved solubility.
SAR Visualization (Graphviz)
Caption: Evolution of 11
Experimental Protocols
Synthesis of 1-Phenylcyclopropane-1-Carboxamide
This protocol describes the synthesis of the "gem-disubstituted" scaffold, a common intermediate for Sigma-1 and 11
Reaction Scheme:
-
Alkylation: Phenylacetonitrile + 1,2-Dibromoethane
1-Phenylcyclopropanecarbonitrile[6] -
Hydrolysis: Nitrile
Amide
Step-by-Step Methodology:
-
Reagents:
-
Phenylacetonitrile (10.0 mmol)
-
1,2-Dibromoethane (12.0 mmol)
-
Sodium Hydroxide (NaOH), 50% aqueous solution
-
Benzyltriethylammonium chloride (TEBA) (Catalytic amount, 0.5 mmol)
-
DMSO (Dimethyl sulfoxide)
-
-
Procedure (Part A: Cyclopropanation):
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Addition: Add phenylacetonitrile (1.17 g), 1,2-dibromoethane (2.25 g), and TEBA (114 mg) to the flask.
-
Initiation: Add 50% NaOH (10 mL) dropwise while stirring vigorously. The reaction is exothermic; maintain temperature below 45°C using an ice-water bath if necessary.
-
Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Workup: Pour the reaction mixture into ice water (50 mL). Extract with diethyl ether (3 x 30 mL). Wash combined organics with brine, dry over anhydrous MgSO
, and concentrate in vacuo. -
Purification: Purify the crude oil by flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to yield 1-phenylcyclopropanecarbonitrile .
-
-
Procedure (Part B: Hydrolysis to Amide):
-
Reaction: Dissolve the nitrile (5.0 mmol) in tert-butanol (10 mL). Add powdered KOH (20.0 mmol).
-
Heating: Reflux the mixture at 85°C for 6 hours.
-
Workup: Cool to room temperature. Dilute with water (20 mL) and extract with dichloromethane (DCM).
-
Isolation: The organic layer is dried and concentrated. Recrystallize from ethanol/water to obtain 1-phenylcyclopropane-1-carboxamide as a white solid.
-
Biological Assay: 11 -HSD1 Scintillation Proximity Assay (SPA)
Objective: Measure the inhibition of the conversion of cortisone to cortisol.
-
Buffer Preparation: 50 mM HEPES (pH 7.4), 100 mM KCl, 5 mM NaCl, 2 mM MgCl
, 0.1% BSA. -
Enzyme Source: Microsomes from HEK-293 cells stably transfected with human HSD11B1.
-
Substrate:
H-Cortisone (200 nM) and NADPH (200 M). -
Protocol:
-
Incubate enzyme (10
g protein) with test compound (0.1 nM – 10 M) in assay buffer for 15 mins at 37°C. -
Initiate reaction by adding
H-Cortisone/NADPH mix. -
Incubate for 60 mins at 37°C.
-
Termination: Add SPA beads conjugated with anti-cortisol monoclonal antibody suspended in 50 mM Tris-HCl with protein A.
-
Readout: Count radioactivity on a scintillation counter. The signal corresponds to generated
H-Cortisol bound to the beads.
-
Structural Data & Physicochemical Comparison
The following table contrasts the cyclopropyl scaffold with its acyclic analogs, demonstrating why the cyclopropyl variant is often preferred.
| Property | Isopropyl-Phenyl-Acetamide | Cyclopropyl-Phenyl-Acetamide | Benefit of Cyclopropyl |
| Conformation | Flexible (Rotatable bonds) | Rigid (Locked | Entropy benefit upon binding |
| Metabolic Stability | Low (Benzylic oxidation) | High (Strained ring resists CYP) | Improved Half-life ( |
| LogP (Lipophilicity) | ~2.5 | ~2.1 | Improved Solubility / LLE |
| C-H Bond Strength | ~98 kcal/mol (Secondary) | ~106 kcal/mol (Cyclopropyl) | Reduced metabolic liability |
Synthetic Workflow Diagram
Caption: Phase-transfer catalyzed synthesis of the gem-disubstituted cyclopropyl scaffold.
Future Outlook & Emerging Trends
-
Gem-Difluorocyclopropanes: A rising trend involves fluorinating the cyclopropyl ring (using difluorocarbene sources). This further lowers lipophilicity and blocks metabolic attack on the ring itself, enhancing the scaffold's utility in CNS drugs.
-
C-H Activation: New catalytic methods allow for the direct cyclopropanation of phenylacetamides without pre-functionalized precursors, streamlining library synthesis.
-
Fragment-Based Drug Discovery (FBDD): The 1-phenylcyclopropane carboxamide is increasingly used as a high-value fragment due to its high "Ligand Efficiency" (LE) and defined vector.
References
-
Scott, J. S., et al. (2012).[7] "Discovery of a Potent, Selective, and Orally Bioavailable Acidic 11
-Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1) Inhibitor: Discovery of AZD4017." Journal of Medicinal Chemistry. Link -
Ye, X. Y., et al. (2017). "Discovery of Clinical Candidate BMS-816336, an Orally Active Novel Selective 11
-Hydroxysteroid Dehydrogenase Type 1 Inhibitor." Journal of Medicinal Chemistry. Link -
Mahesh, P., et al. (2023). "Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives." Heliyon. Link
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link
Sources
- 1. The syntheses of [13 C6 ] and [phenyl-14 C(U)]BMS-816336, an inhibitor of 11β-hydroxysteroid dehydrogenase type 1, for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AZD-4017 [drugs.ncats.io]
- 4. BMS-816336 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
Methodological & Application
Synthesis of 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth protocol for the synthesis of 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide, a valuable intermediate in medicinal chemistry and drug development. The document is structured to provide not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability.
Introduction
2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide and its derivatives are of significant interest in the pharmaceutical industry. The presence of the cyclopropyl ring can confer unique conformational constraints and metabolic stability to drug candidates, while the chloroacetamide moiety serves as a versatile reactive handle for further molecular elaboration. This protocol details a reliable and reproducible method for the preparation of this compound, starting from the synthesis of the key amine precursor, cyclopropyl(phenyl)methanamine.
PART 1: Synthesis of the Precursor Amine - Cyclopropyl(phenyl)methanamine
The synthesis of the target acetamide begins with the preparation of the requisite amine, cyclopropyl(phenyl)methanamine. While several routes to this intermediate exist, a common and effective method involves the reduction of a corresponding oxime.
Protocol 1: Synthesis of (S)-cyclopropyl(phenyl)methanamine[1]
This protocol outlines the synthesis of the (S)-enantiomer of cyclopropyl(phenyl)methanamine, a chiral building block.
Materials:
-
(S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol
-
Borane-tetrahydrofuran solution (1M in THF)
-
anti-cyclopropyl(phenyl)methamine-benzyl oxime
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (2N)
-
Sodium hydroxide (35% aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Sodium sulfate, anhydrous
Procedure:
-
To a stirred solution of (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol (12 g, 47 mmol) in anhydrous THF (80 mL) at a temperature below 30 °C, slowly add borane-tetrahydrofuran solution (95 mL, 95 mmol).
-
Allow the reaction mixture to warm to room temperature over 2 hours.
-
Cool the mixture to 0 °C and add a solution of pure anti-cyclopropyl(phenyl)methamine-benzyl oxime (5 g, 19 mmol) in THF (10 mL).
-
Stir the reaction mixture for 20 hours at room temperature.
-
Cool the mixture to 0 °C and quench the reaction by the slow addition of 2N hydrochloric acid (100 mL).
-
Stir the mixture for 16 hours, then basify at 0 °C by the addition of 35% sodium hydroxide solution (100 mL).
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude amine by liquid chromatography (e.g., BIOTAGE SP1 purification system) using a chloroform:methanol gradient to yield (S)-cyclopropyl(phenyl)methanamine.[1]
PART 2: Synthesis of 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide
The core of this application note is the N-acylation of cyclopropyl(phenyl)methanamine with chloroacetyl chloride. This is a robust and widely applicable reaction for the formation of α-chloro amides.[2][3][4]
Causality Behind Experimental Choices
-
Choice of Acylating Agent: Chloroacetyl chloride is a highly reactive acylating agent, ensuring efficient conversion of the amine to the corresponding amide.[3] The α-chloro group is an excellent leaving group, making the product a versatile intermediate for further nucleophilic substitution reactions.
-
Base: A non-nucleophilic organic base, such as triethylamine, is used to scavenge the hydrochloric acid byproduct generated during the acylation reaction.[2][4] This prevents the protonation of the starting amine, which would render it unreactive towards the acyl chloride.
-
Solvent: A dry, aprotic solvent like dichloromethane (DCM) or chloroform is used to dissolve the reactants and prevent unwanted side reactions of the highly reactive chloroacetyl chloride with protic solvents.[2][4]
-
Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the exothermic nature of the acylation and minimize potential side reactions.[2][4]
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide.
Detailed Synthesis Protocol
Materials:
-
Cyclopropyl(phenyl)methanamine
-
Chloroacetyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropyl(phenyl)methanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide.
Quantitative Data Summary
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Ratio |
| Cyclopropyl(phenyl)methanamine | 147.23 | 1.0 |
| Chloroacetyl chloride | 112.94 | 1.1 |
| Triethylamine | 101.19 | 1.2 |
| Product | ||
| 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide | 223.70[5][6] | - |
PART 3: Characterization of the Final Product
A thorough characterization of the synthesized 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide is crucial to confirm its identity and purity. The following analytical techniques are recommended.
Characterization Workflow
Caption: Logical flow for the structural confirmation and purity assessment of the synthesized product.
Expected Analytical Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, the phenyl protons, the methine proton adjacent to the nitrogen, the methylene protons of the chloroacetyl group, and the amide N-H proton. The N-H proton signal is typically observed as a broad singlet.[2]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for the carbons of the cyclopropyl ring, the phenyl ring, the methine carbon, the methylene carbon of the chloroacetyl group, and the amide carbonyl carbon. The amide carbonyl carbon typically appears in the range of 164-169 ppm.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically around 1678 cm⁻¹.[2] A band corresponding to the N-H stretching vibration should also be present.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (or a protonated molecular ion peak, [M+H]⁺) corresponding to the calculated molecular weight of 223.70 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion peak.
PART 4: Safety Precautions
Working with the reagents in this synthesis requires strict adherence to safety protocols.
-
Chloroacetyl chloride: This reagent is highly corrosive, a lachrymator, and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Triethylamine: This is a flammable liquid with a strong, unpleasant odor. It is also corrosive and can cause severe skin and eye irritation. Handle in a fume hood.
-
Dichloromethane: This is a volatile organic solvent and a suspected carcinogen. All handling should be done in a fume hood.
-
General Precautions: Always review the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.
References
- Vertex AI Search. (2026). Buy (4-(2-Cyclopropylethyl)phenyl)methanamine (EVT-1764063) | 2097959-86-7.
- PrepChem.com. (2026). Synthesis of 1-(phenylmethyl)-N-cyclopropyl-3-pyrrolidinemethanamine.
- Chongqing Chemdad Co., Ltd. (2026). [(S)-Cyclopropyl(phenyl)methyl]amine.
- ChemScene. (2026). 2-Chloro-n-[cyclopropyl(phenyl)methyl]acetamide.
- CymitQuimica. (2026). [4-(Cyclopropylmethyl)phenyl]methanamine Hydrochloride.
- ChemicalBook. (2025). cyclopropyl(phenyl)methanamine | 23459-38-3.
- ChemScene. (2026). 2-Chloro-N-[(1-phenylcyclopropyl)methyl]acetamide.
- PubChem. (2025). 2-chloro-N-cyclopropylacetamide | C5H8ClNO | CID 735780.
- MDPI. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.
- PMC. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents.
- ResearchGate. (2023). Synthesis of 2-chloro-N-(substituted)phenylacetamide and....
- Benchchem. (2025).
- PrepChem.com. (2026). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide:.
- Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
- Organic Syntheses Procedure. (2026). chloroacetamide.
Sources
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- 6. chemscene.com [chemscene.com]
Application Note: Covalent Fragment Screening & Target Validation using 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
This Application Note details the deployment of 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide (referred to herein as CPA-Probe ) as a covalent fragment for cysteine profiling and target validation.
CPA-Probe belongs to the α-chloroacetamide class of electrophiles. Unlike acrylamides (which are Michael acceptors), chloroacetamides react via a nucleophilic substitution (
Physicochemical Profile
| Property | Value | Significance |
| Molecular Weight | 223.70 Da | Ideal for fragment screening (Rule of 3 compliant).[1][2] |
| Electrophile | Moderate reactivity; targets non-catalytic & catalytic cysteines. | |
| Scaffold | Cyclopropyl(phenyl)methyl | Provides lipophilic contacts; cyclopropyl adds rigidity/vectors. |
| Mechanism | Irreversible Covalent | Forms a stable thioether bond. |
| LogP | ~2.5 (Predicted) | Good membrane permeability for cell-based assays. |
Mechanism of Action & Experimental Logic
To use CPA-Probe effectively, one must understand its reactivity profile. It is a "Dark Probe" (lacking a reporter tag like biotin or alkyne). Therefore, it is primarily used in Competitive Activity-Based Protein Profiling (ABPP) or Direct Intact Mass Spectrometry .
The Reaction Mechanism
The sulfur atom of a nucleophilic cysteine attacks the
Figure 1: Mechanism of cysteine alkylation by CPA-Probe.
Protocol A: Competitive Gel-Based ABPP
Purpose: To determine if CPA-Probe binds to a specific target in a complex proteome by competing against a broad-spectrum fluorescent probe.
Materials
-
Lysate: HEK293T or target-expressing cell lysate (1 mg/mL).
-
Competitor (Dark Probe): CPA-Probe (100 mM stock in DMSO).
-
Reporter Probe: IA-Rhodamine (Iodoacetamide-Rhodamine) or IA-Alkyne.
-
Buffer: PBS, pH 7.4 (Avoid DTT/Mercaptoethanol as they quench the probe).
Step-by-Step Workflow
-
Lysate Preparation:
-
Dilute proteome to 1 mg/mL in PBS.
-
Aliquot 50 µL per reaction tube.
-
-
Competition Incubation (The "Block"):
-
Add CPA-Probe at varying concentrations (e.g., 10, 50, 100 µM).
-
Include a DMSO Control (0 µM CPA-Probe).
-
Incubate for 1 hour at Room Temperature (RT) . Note: Chloroacetamides require longer incubation than acrylamides due to slower kinetics.
-
-
Probe Labeling (The "Chase"):
-
Add IA-Rhodamine (final conc. 1 µM) to all samples.
-
Incubate for 30 minutes at RT in the dark.
-
-
Quenching & Denaturation:
-
Add 4x SDS-PAGE Loading Buffer (containing
-mercaptoethanol). -
Boil samples at 95°C for 5 minutes.
-
-
Readout:
-
Resolve on SDS-PAGE.
-
Image using a fluorescent gel scanner (e.g., ChemiDoc).
-
Result: A loss of fluorescence at the molecular weight of your target indicates CPA-Probe engagement.
-
Protocol B: Intact Protein Mass Spectrometry (Covalent Docking Validation)
Purpose: To confirm the stoichiometry and exact mass shift upon binding to a purified protein (e.g., SARS-CoV-2 Mpro, TEAD, or KRAS).
Materials
-
Purified Protein: >90% purity, in PBS or HEPES (no Tris if possible, absolutely no thiols).
-
CPA-Probe: 10 mM stock.
-
LC-MS System: Q-TOF or Orbitrap capable of intact protein mode.
Workflow
-
Reaction Setup:
-
Prepare Protein (5 µM) in reaction buffer.
-
Add CPA-Probe (50 µM, 10x excess).
-
Incubate 1h, 4h, and Overnight at RT.
-
-
Quenching:
-
Dilute 1:10 into 0.1% Formic Acid / 50% Acetonitrile to stop reaction and denature protein.
-
-
MS Analysis:
-
Inject onto C4 Desalting Column.
-
Deconvolute the mass spectrum.
-
-
Data Interpretation:
-
Mass Shift Calculation:
- (CPA) = 223.70 Da
- (Cl) = 35.45 Da
-
Expected Adduct Shift (
) = +188.25 Da
-
Success Criterion: Observation of [M + 188] peak and disappearance of [M] peak.
-
Protocol C: Competitive IsoTOP-ABPP (Proteome-Wide Target ID)
Purpose: To identify unknown targets of CPA-Probe in the whole proteome.
Workflow Diagram
Figure 2: Competitive IsoTOP-ABPP workflow for target identification.
Analysis Logic
-
Ratio ~ 1.0: The peptide was labeled equally in DMSO and CPA-Probe samples. Not a target.
-
Ratio > 5.0 (Light/Heavy): The CPA-Probe blocked the IA-Alkyne binding in Sample B. This is a specific target.
Troubleshooting & Controls
| Issue | Probable Cause | Corrective Action |
| No Labeling (Gel) | DTT/BME present in buffer. | Dialyze lysate or use Zeba spin columns to remove reducing agents before adding probe. |
| Precipitation | CPA-Probe insolubility. | Ensure DMSO concentration < 1% final. Dilute probe slowly with vortexing. |
| High Background | Non-specific alkylation. | Titrate CPA-Probe down. Chloroacetamides are more reactive than acrylamides; 100 µM may be too high for >2h. |
| No Competition | Target turnover. | If the protein has a high turnover rate, 1h incubation might be insufficient. Treat live cells instead of lysate if permeability allows. |
References
-
London, N., et al. (2019). "Covalent Fragment Screening of Chloroacetamides." Journal of the American Chemical Society.[3] (Describes the Enamine/Weizmann library from which this probe type originates).
-
Bumpus, T. W., et al. (2021). "Explicating the Cysteinome: Covalent Probes for Activity-Based Protein Profiling." Current Opinion in Chemical Biology.
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature.
-
Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." JACS. (Specific methodologies for chloroacetamide screening).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield of Nucleophilic Displacement with Chloroacetamides
Welcome to the technical support center for optimizing nucleophilic displacement reactions involving chloroacetamides. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize chloroacetamide moieties as key electrophilic synthons. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize these critical reactions effectively. The reactivity of the α-chloro position on an acetamide is a cornerstone of many bioconjugation and synthetic strategies, but its success is highly dependent on carefully controlled parameters.[1]
This center is structured to address your challenges from general principles to specific, in-lab problems.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the reaction.
Q1: What is the primary mechanism for nucleophilic displacement on chloroacetamides?
A1: The reaction predominantly proceeds via a direct, one-step bimolecular nucleophilic substitution (Sₙ2) mechanism.[2][3][4] In this process, the nucleophile attacks the α-carbon (the carbon bearing the chlorine atom) from the backside relative to the carbon-chlorine bond. This concerted step involves the simultaneous formation of the new carbon-nucleophile bond and the breaking of the carbon-chlorine bond. The overall second-order kinetics of these reactions support the Sₙ2 pathway.[2][3]
Q2: Why are polar aprotic solvents strongly recommended for these reactions?
A2: Polar aprotic solvents, such as DMSO, DMF, and acetone, are ideal for Sₙ2 reactions because they can dissolve the (often ionic) nucleophile while not significantly solvating the nucleophile itself.[5][6][7] Polar protic solvents (like water or ethanol) form a "cage" of hydrogen bonds around the nucleophile, which stabilizes it and increases the energy required for it to attack the electrophile, thus slowing the reaction rate.[8][9][10] Polar aprotic solvents enhance the "nakedness" and therefore the reactivity of the nucleophile.[5][7]
Q3: What are the most common side reactions that lower the yield?
A3: The primary side reactions include:
-
Hydrolysis: If water is present, it can act as a nucleophile, leading to the formation of a hydroxyacetamide impurity.[11] This is especially problematic under basic conditions.[12]
-
Elimination (E2): If the nucleophile is also a strong, sterically hindered base, it can abstract a proton from the α-carbon, leading to an elimination reaction. However, this is generally less common for chloroacetamides compared to other alkyl halides.
-
Reaction at the Carbonyl: Some mechanistic studies suggest that for certain nucleophiles, an initial attack at the carbonyl carbon can occur, forming a tetrahedral intermediate, though direct substitution at the α-carbon is generally the productive pathway.[13]
-
Over-alkylation: With nucleophiles like primary amines, reaction with the product can occur, leading to di-substituted species.
Q4: How does the structure of the chloroacetamide affect its reactivity?
A4: Reactivity is governed by both electronic and steric factors. Electron-withdrawing groups on the amide nitrogen can increase the electrophilicity of the α-carbon. However, steric hindrance is often the dominant factor. Bulky substituents on the amide nitrogen or on the α-carbon itself can hinder the backside attack required for the Sₙ2 mechanism, dramatically slowing the reaction rate.[9][10][14]
Troubleshooting & Optimization Guides
This section provides in-depth solutions to specific experimental problems.
Problem 1: Reaction is sluggish, showing low conversion or no yield.
This is the most common issue and often points to a suboptimal combination of reaction components.
Caption: Workflow for troubleshooting low reaction yield.
-
Possible Cause A: Insufficient Nucleophilicity
-
Explanation: The chosen nucleophile may be too weak to displace the chloride at a reasonable rate. Nucleophilicity generally increases with basicity and polarizability. For instance, thiols are exceptionally potent nucleophiles for this reaction.[15][16][17] If your nucleophile is neutral (e.g., an alcohol or amine), its reactivity is significantly lower than its deprotonated conjugate base (alkoxide or amide).
-
Solutions:
-
Add a Base: For protic nucleophiles (R-OH, R-SH, R₂N-H), add a non-nucleophilic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA) to generate the more reactive anionic form in situ. Use an anhydrous base to avoid introducing water.
-
Increase Concentration: As an Sₙ2 reaction, the rate is dependent on the concentration of both the nucleophile and the electrophile.[18] Using a slight excess (1.1-1.5 equivalents) of the nucleophile can increase the reaction rate.
-
Change Nucleophile: If possible, consider a more reactive nucleophile. Sulfur nucleophiles are generally more reactive than oxygen or nitrogen nucleophiles in this context.[16][17]
-
-
-
Possible Cause B: Incorrect Solvent Choice
-
Explanation: As detailed in the FAQs, using a polar protic solvent like water, methanol, or ethanol will severely inhibit an Sₙ2 reaction by solvating the nucleophile.[8][9]
-
Solutions:
-
Switch to a Polar Aprotic Solvent: The best choice is typically DMF or DMSO, which are excellent at dissolving a wide range of reagents.[6][7] Acetone or acetonitrile are also effective alternatives.
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. Moisture can lead to hydrolysis of the chloroacetamide, consuming starting material and complicating purification.[12][19]
-
-
| Solvent | Type | Dielectric Constant (ε) | Suitability for Sₙ2 |
| DMSO | Polar Aprotic | 47 | Excellent |
| DMF | Polar Aprotic | 37 | Excellent |
| Acetonitrile | Polar Aprotic | 37.5 | Good |
| Acetone | Polar Aprotic | 21 | Good |
| Ethanol | Polar Protic | 24.5 | Poor |
| Water | Polar Protic | 80 | Very Poor |
| Caption: Comparison of common solvents for nucleophilic displacement reactions. |
-
Possible Cause C: Insufficient Temperature
-
Explanation: While many of these reactions proceed at room temperature, particularly with strong nucleophiles, some combinations require thermal energy to overcome the activation barrier. This is especially true for less reactive nucleophiles or sterically hindered substrates.
-
Solutions:
-
Problem 2: Reaction works, but the product is impure with multiple spots on TLC.
This indicates the formation of one or more side products. Identifying the likely culprits is key to suppression.
Caption: Sₙ2 pathway and common competing side reactions.
-
Possible Cause A: Hydrolysis
-
Explanation: The presence of water, often introduced from wet solvents, reagents, or atmospheric moisture, leads to the formation of the corresponding hydroxyacetamide.[11]
-
Solutions:
-
Use Anhydrous Reagents: Dry solvents using standard methods (e.g., molecular sieves). Use freshly opened or properly stored bases and other reagents.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from entering the reaction flask.
-
-
-
Possible Cause B: Impurities in Starting Material
-
Explanation: The chloroacetamide starting material may contain impurities from its synthesis, such as residual chloroacetyl chloride or di-chloro species.
-
Solutions:
-
Purify the Starting Material: Recrystallize or chromatograph the starting chloroacetamide before use.
-
Verify Purity: Check the purity of the starting material by ¹H NMR, LC-MS, or melting point. Crude chloroacetamide often contains ammonium chloride, which can be removed by washing or recrystallization.[19][23]
-
-
-
Possible Cause C: Over-alkylation or Other Nucleophile-Specific Reactions
-
Explanation: If the nucleophile is a primary amine (R-NH₂), the product is a secondary amine which can be more nucleophilic than the starting amine and react with another molecule of chloroacetamide. If the nucleophile has multiple reactive sites (e.g., cysteine, which has thiol, amine, and carboxylate groups), lack of selectivity can be an issue.[24]
-
Solutions:
-
Control Stoichiometry: Use a larger excess of the amine nucleophile to make it statistically more likely that the chloroacetamide will react with a starting amine rather than the product. Alternatively, add the chloroacetamide slowly to a solution of the amine.
-
pH Control: For multifunctional nucleophiles, pH control is critical. For example, with cysteine, running the reaction at a pH near 8.0-8.5 ensures the thiol group is deprotonated and highly nucleophilic, while the amine group remains largely protonated and less reactive.[15]
-
-
Key Experimental Protocols
Protocol 1: General Procedure for Sₙ2 Displacement with a Thiol Nucleophile
This protocol provides a robust starting point for the reaction of a chloroacetamide with a thiol, a highly reliable transformation.
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the chloroacetamide (1.0 eq) and the thiol nucleophile (1.1 eq) in anhydrous DMF (to a concentration of approx. 0.1-0.5 M).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the stirred solution.
-
Reaction: Allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is ethyl acetate/hexanes. The product should have a different Rf value than the starting materials. The reaction is often complete within 1-4 hours.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by a wash with brine (saturated aq. NaCl) to aid in breaking any emulsions and removing residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization.[25][26]
Protocol 2: Monitoring Reaction Progress by TLC
-
Prepare TLC Plate: Draw a faint pencil line ~1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Use a capillary tube to spot the starting chloroacetamide (SM), the nucleophile (Nu), and a co-spot (both SM and Nu on the same spot) on the baseline.
-
Start Reaction & Sampling: Once the reaction begins (t=0), take a small aliquot with a capillary tube and spot it on the plate.
-
Develop Plate: Place the TLC plate in a developing chamber containing an appropriate eluent (e.g., 30% Ethyl Acetate in Hexanes). Ensure the solvent level is below the baseline. Let the solvent run up the plate.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, stain the plate (e.g., with potassium permanganate or iodine).
-
Analyze: As the reaction proceeds, the starting material spot should diminish in intensity while a new product spot appears. The reaction is complete when the limiting reagent spot has disappeared.
References
-
Roberts, A. L., & Gschwend, P. M. (2004). Kinetics and mechanism of the nucleophilic displacement reactions of chloroacetanilide herbicides: investigation of alpha-substituent effects. Journal of Agricultural and Food Chemistry, 52(10), 3010-3021. [Link]
-
Roberts, A. L., & Gschwend, P. M. (2004). Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects. Journal of Agricultural and Food Chemistry, 52(10), 3010-3021. [Link]
-
Um, I. H., et al. (2007). Nucleophilic substitution reactions of α-chloroacetanilides with benzylamines in dimethyl sulfoxide. The Journal of Organic Chemistry, 72(22), 8485-8491. [Link]
- D'Alelio, G. F. (1943). U.S. Patent No. 2,321,278. Washington, DC: U.S.
-
Aeschimann, D., et al. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Journal of Agricultural and Food Chemistry, 54(14), 5071-5078. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses, 6, 6. [Link]
-
MedLife Mastery. (2025, February 3). Effects of Solvents on Nucleophilicity. [Link]
-
Organic Syntheses Procedure. (n.d.). Chloroacetamide. Organic Syntheses, Coll. Vol. 1, p.153 (1941); Vol. 1, p.11 (1921). [Link]
- Google Patents. (2019). Method for producing 2-chloroacetoacetamide. WO2019146508A1.
-
Hocek, M., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(8), 1833-1841. [Link]
-
Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(22), 2861-2895. [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. In Organic Chemistry I. [Link]
-
Roberts, A. L., & Gschwend, P. M. (2005). Correlation analyses for bimolecular nucleophilic substitution reactions of chloroacetanilide herbicides and their structural analogs with environmentally relevant nucleophiles. Environmental Toxicology and Chemistry, 24(10), 2449-2457. [Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros. [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. [Link]
-
Sciencemadness Wiki. (2020, December 31). Chloroacetamide. [Link]
-
ACS Figshare. (2004, May 19). Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects. [Link]
-
Mora, J. R., et al. (2021). Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. International Journal of Molecular Sciences, 22(13), 6898. [Link]
-
Mora, J. R., et al. (2021). (PDF) Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. ResearchGate. [Link]
-
Hansen, K. M., et al. (2013). Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. Chemosphere, 92(7), 823-830. [Link]
-
Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. [Link]
-
Chemistry LibreTexts. (2022, September 24). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. [Link]
-
Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2: The Temperature. [Link]
-
YouTube. (2018, February 6). 21.03 Nucleophile + Alkyl (Pseudo)halide: Temperature Effects. [Link]
-
Schrödinger. (n.d.). QM Analyses for Cysteine – Chloroacetamide Bioconjugation. [Link]
-
Reddit. (2023, April 29). So if the reaction requires heat, SN1 is always favored over SN2 reactions? r/Mcat. [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Chemistry Steps. (2024, November 13). Exceptions in SN2 and SN1 Reactions. [Link]
-
W. W. Norton & Company. (n.d.). 11.3 Characteristics of the SN2 Reaction. In Organic Chemistry: A Tenth Edition. [Link]
-
Chem 260 SN2 Handout 2013. (n.d.). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and mechanism of the nucleophilic displacement reactions of chloroacetanilide herbicides: investigation of alpha-substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acs.figshare.com [acs.figshare.com]
- 5. medlifemastery.com [medlifemastery.com]
- 6. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chloroacetamide - Sciencemadness Wiki [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
- 14. QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Effect of the Nucleophile’s Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 19. US2321278A - Preparation of chloroacetamide - Google Patents [patents.google.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. youtube.com [youtube.com]
- 22. reddit.com [reddit.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Organic Syntheses Procedure [orgsyn.org]
- 26. WO2019146508A1 - Method for producing 2-chloroacetoacetamide - Google Patents [patents.google.com]
Technical Support Center: Removing Unreacted Chloroacetamide from Protein Labeling Reactions
Welcome to the technical support center for protein labeling and purification. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted chloroacetamide from protein labeling reactions. The following sections offer detailed protocols and expert insights to ensure the purity and integrity of your labeled protein for downstream applications.
Introduction to Chloroacetamide Labeling and the Importance of Purification
Chloroacetamide is a sulfhydryl-reactive alkylating agent commonly used to label proteins by covalently modifying reduced cysteine residues.[1] This process, known as carbamidomethylation, is crucial for various applications, including peptide mapping and protein characterization.[1] The reaction forms a stable thioether bond, preventing the re-formation of disulfide bonds.[1]
However, a critical step following the labeling reaction is the removal of unreacted chloroacetamide. Residual chloroacetamide can interfere with downstream applications by reacting with other molecules or causing unwanted modifications.[2][3] This guide will address common challenges and provide robust methods for purifying your labeled protein.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted chloroacetamide?
Excess chloroacetamide can lead to several issues:
-
Off-target labeling: While chloroacetamide primarily targets cysteine residues, at high concentrations or incorrect pH, it can react with other amino acids such as lysine, methionine, histidine, aspartate, and glutamate.[1]
-
Interference with downstream assays: Residual reagent can react with components in subsequent experimental steps, leading to inaccurate results.[2][3]
-
Toxicity in cell-based assays: Unreacted alkylating agents can be toxic to cells, compromising the validity of cellular studies.
Q2: What are the primary methods for removing small molecules like chloroacetamide from protein samples?
The most common and effective methods leverage the size difference between the protein and the small molecule reagent. These include:
-
Dialysis: A technique that uses a semi-permeable membrane to separate molecules based on size.[2][3][4][5][6]
-
Size-Exclusion Chromatography (SEC) / Desalting: A form of liquid chromatography that separates molecules by their size as they pass through a column packed with porous beads.[4][7][8][9]
-
Protein Precipitation: A method where proteins are selectively precipitated out of solution, leaving small molecule contaminants behind.[10][11][12]
Q3: How do I choose the best removal method for my experiment?
The choice of method depends on several factors:
| Factor | Dialysis | Size-Exclusion Chromatography (SEC) | Protein Precipitation |
| Sample Volume | Flexible, suitable for a wide range of volumes. | Best for smaller to moderate volumes. | Can be scaled but may be less efficient for very large volumes. |
| Speed | Slow, typically requires several hours to overnight.[2] | Fast, can be completed in minutes to an hour. | Relatively fast, but requires centrifugation and washing steps. |
| Protein Recovery | Generally high, but some loss can occur due to non-specific binding to the membrane. | High, but some dilution of the sample occurs.[7] | Can be variable; some proteins may not readily redissolve after precipitation.[11] |
| Buffer Exchange | Excellent for buffer exchange simultaneously with small molecule removal.[2][3] | Can be used for buffer exchange. | Requires resuspension in a new buffer. |
| Protein Denaturation | Non-denaturing. | Generally non-denaturing.[7] | Can be denaturing depending on the method used (e.g., TCA precipitation). |
Troubleshooting Guides and In-Depth Protocols
Method 1: Dialysis for Chloroacetamide Removal
Dialysis is a widely used technique for removing small, unwanted molecules from protein solutions through selective diffusion across a semi-permeable membrane.[2][3][4]
Causality Behind Experimental Choices
The principle of dialysis is based on diffusion, where molecules move from an area of higher concentration to one of lower concentration until equilibrium is reached.[2] By placing the protein sample in a dialysis bag or cassette with a specific molecular weight cut-off (MWCO) and immersing it in a large volume of buffer (the dialysate), the small chloroacetamide molecules can freely pass through the membrane pores into the dialysate, while the larger protein molecules are retained.[2][3][5]
Detailed Experimental Protocol
-
Select the Appropriate MWCO: Choose a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your protein to ensure its retention. A general rule is to select an MWCO that is at least half to a third of the protein's molecular weight.
-
Prepare the Dialysis Membrane: Hydrate the dialysis membrane according to the manufacturer's instructions. This step is crucial to remove any preservatives and ensure the membrane is permeable.
-
Load the Sample: Carefully load your protein sample into the dialysis bag or cassette, ensuring no air bubbles are trapped inside.
-
Perform Dialysis:
-
Change the Dialysate: For efficient removal, perform at least two to three buffer changes. A typical schedule is:
-
Recover the Sample: Carefully remove the sample from the dialysis unit.
Troubleshooting Dialysis
-
Problem: Low protein recovery.
-
Possible Cause: Non-specific binding of the protein to the dialysis membrane.
-
Solution: Consider using a dialysis device with a low-protein-binding membrane. Ensure the chosen MWCO is appropriate for your protein to prevent its loss.
-
-
Problem: Incomplete removal of chloroacetamide.
-
Possible Cause: Insufficient dialysis time or too few buffer changes. The volume of the dialysate may also be too small.
-
Solution: Increase the dialysis duration, perform additional buffer changes, and use a larger volume of dialysate.
-
Visualization of Dialysis Workflow ```dot
Caption: Step-by-step workflow for size-exclusion chromatography.
Method 3: Protein Precipitation
Protein precipitation is a technique used to separate proteins from contaminants by altering the solvent conditions to reduce protein solubility. [10]
Causality Behind Experimental Choices
This method works by adding a precipitating agent, such as acetone or trichloroacetic acid (TCA), to the protein solution. [11][12]These agents disrupt the solvation shell around the protein, leading to protein aggregation and precipitation. [10]The small, soluble chloroacetamide molecules remain in the supernatant.
Detailed Experimental Protocol (Acetone Precipitation)
-
Chill the Acetone: Pre-chill acetone to -20°C.
-
Add Acetone to the Sample: Add at least a 5-fold excess of cold acetone to your protein sample. [13]3. Incubate: Incubate the mixture at -20°C for at least one hour (overnight is often preferred) to allow for complete protein precipitation. [13]4. Centrifuge: Pellet the precipitated protein by centrifugation (e.g., 10,000 x g for 10 minutes).
-
Remove Supernatant: Carefully decant and discard the supernatant containing the unreacted chloroacetamide.
-
Wash the Pellet: Wash the protein pellet with cold acetone to remove any remaining contaminants.
-
Dry the Pellet: Air-dry the pellet to remove residual acetone. Be careful not to over-dry, as this can make resuspension difficult.
-
Resuspend the Protein: Resuspend the purified protein pellet in a suitable buffer.
Troubleshooting Protein Precipitation
-
Problem: Difficulty redissolving the protein pellet.
-
Possible Cause: The protein may have denatured during precipitation, or the pellet may have been over-dried.
-
Solution: Try resuspending in a buffer containing a mild denaturant (e.g., low concentration of urea or guanidine-HCl), if compatible with downstream applications. Avoid over-drying the pellet.
-
-
Problem: Low protein recovery.
-
Possible Cause: Incomplete precipitation or loss of protein during washing steps.
-
Solution: Ensure a sufficient volume of precipitant is used and that the incubation is long enough. Be gentle when washing the pellet to avoid dislodging it.
-
Visualization of Precipitation Workflow
Caption: General workflow for protein precipitation to remove small molecules.
Concluding Remarks
The successful removal of unreacted chloroacetamide is a critical step in protein labeling experiments. The choice of purification method—dialysis, size-exclusion chromatography, or protein precipitation—should be guided by the specific requirements of your experiment, including sample volume, desired purity, and the need to maintain the native protein structure. By understanding the principles behind each technique and following the detailed protocols and troubleshooting guides provided, researchers can ensure the integrity of their labeled proteins for reliable and reproducible downstream applications.
References
-
G-Biosciences. (2014, May 28). Dialysis in Protein Research: Understanding the Basics. G-Biosciences. [Link]
-
University of San Diego. (2021, September). Biochem Lab Protein Dialysis Protocol F21. University of San Diego. [Link]
-
LinkedIn. (n.d.). Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research. LinkedIn. [Link]
-
Andrew, S. M., Titus, J. A., & Zumstein, L. (2002). Dialysis and concentration of protein solutions. Current Protocols in Toxicology, Appendix 3, A.3H.1-5. [Link]
-
Thermo Fisher Scientific. (n.d.). Bioconjugation Technical Handbook: Reagents for Protein and Peptide Modification. Thermo Fisher Scientific. [Link]
-
Wikipedia. (n.d.). Protein precipitation. Wikipedia. [Link]
-
Phenomenex. (2025, June 9). Protein Precipitation Method. Phenomenex. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 5. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 6. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 8. goldbio.com [goldbio.com]
- 9. itwreagents.com [itwreagents.com]
- 10. Protein precipitation - Wikipedia [en.wikipedia.org]
- 11. Precipitation Procedures [sigmaaldrich.com]
- 12. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
stability of 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide at room temperature
This technical guide addresses the stability profile, handling, and troubleshooting of 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide (CAS: 23459-47-4).
The following content is structured for research scientists requiring immediate, actionable data for experimental planning and quality control.
Subject: Stability Profile & Handling at Room Temperature
Part 1: Executive Stability Assessment
Does 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide degrade at room temperature?
Short Answer: In its solid state, the compound is kinetically stable at room temperature (20–25°C) for short-to-medium durations (2–4 weeks), provided it is kept dry and protected from light. However, for long-term storage (>1 month), it requires refrigeration (2–8°C) to prevent slow hydrolysis and photolytic dehalogenation.
Critical Stability Parameters:
| Parameter | Status | Technical Insight |
| Solid State (RT) | Stable (Short-term) | Standard shipping condition is ambient. High lattice energy of the amide stabilizes the structure. |
| Solution State (RT) | Meta-Stable | In DMSO/MeOH, stable for <24 hours. In water/buffer, rapid hydrolysis of the |
| Light Sensitivity | Moderate | The benzyl-cyclopropyl motif combined with the |
| Hygroscopicity | Low | However, moisture intrusion catalyzes autocatalytic hydrolysis (HCl release). |
Part 2: Mechanisms of Instability (The "Why")
To troubleshoot effectively, one must understand the degradation pathways. This molecule contains two "warheads" of instability: the electrophilic
Nucleophilic Substitution (The Primary Threat)
The carbon attached to the chlorine is highly electrophilic. In solution, trace water or nucleophilic solvents (like thiols or amines in your assay buffer) will attack this position, displacing the chloride.
-
Result: Formation of the
-hydroxy acetamide (if water attacks) or alkylation adducts. -
Catalyst: Base (increases nucleophilicity of water) and Heat.
Photolytic Radical Cleavage
The phenyl ring acts as a UV antenna. Upon excitation, the C-Cl bond can homolytically cleave.
-
Risk: The resulting radical can cause ring-opening of the adjacent cyclopropyl group (cyclopropylcarbinyl rearrangement), leading to complex mixtures of aliphatic impurities.
Autocatalytic Hydrolysis
If the sample is wet, hydrolysis releases Hydrochloric Acid (HCl).
-
Mechanism:
-
Impact: The generated acid can protonate the amide oxygen, accelerating further hydrolysis of the amide bond itself, cleaving the molecule into chloroacetic acid and cyclopropyl(phenyl)methylamine.
Part 3: Visualization of Degradation Pathways
The following diagram details the specific chemical fates of the molecule under stress conditions.
Figure 1: Degradation pathways. Red nodes indicate irreversible chemical changes common in aqueous buffers; Yellow nodes indicate storage/handling artifacts.
Part 4: Troubleshooting Guide & FAQs
Scenario A: Purity & Appearance Issues
Q1: My solid sample has turned from white to off-white/yellow. Is it still usable?
-
Diagnosis: This indicates surface oxidation or trace HCl release.
-
Test: Dissolve a small amount in DMSO. If the solution is clear, the degradation is likely superficial (<1%).
-
Action: If the color persists in solution or particles remain insoluble (potential dimers), perform a recrystallization (see Protocol 1 below). If clear, use immediately but verify concentration via HPLC.
Q2: I see a "Ghost Peak" in my LCMS with Mass [M-Cl+OH].
-
Diagnosis: This is the
-hydroxy derivative (Hydrolysis). -
Cause: Your LCMS mobile phase likely contains water, or the sample was left in the autosampler in a protic solvent (MeOH/Water) for too long.
-
Fix: Re-prepare samples in 100% Acetonitrile or DMSO . Do not use water/methanol in the sample diluent if the run time is long.
Scenario B: Solubility & Formulation
Q3: The compound precipitates when I add my DMSO stock to the cell culture media.
-
Cause: "Crash-out" due to high hydrophobicity (LogP ~2.5) and the "salting-out" effect of PBS/Media.
-
Fix:
-
Limit final DMSO concentration to 0.5% - 1.0%.
-
Sonicate the media during addition.
-
Critical: Do not pre-dilute in aqueous buffer; add DMSO stock directly to the final volume of rapidly stirring media.
-
Q4: Can I store the 10mM DMSO stock at Room Temperature?
-
Answer: No.
-
Reason: DMSO is hygroscopic. It absorbs water from the air, which will slowly hydrolyze the C-Cl bond over weeks.
-
Protocol: Aliquot stocks into single-use vials and store at -20°C .
Part 5: Validated Experimental Protocols
Protocol 1: Rescue Recrystallization (For Degraded Solids)
Use this if purity drops below 95% due to improper storage.
-
Solvent System: Ethanol/Water (or EtOAc/Hexanes).
-
Dissolution: Dissolve the crude solid in minimal boiling Ethanol.
-
Filtration: If insoluble particles (dimers) are present, filter hot.
-
Crystallization: Add warm water dropwise until slight turbidity appears. Allow to cool slowly to RT, then to 4°C.
-
Collection: Filter the white crystals and dry under high vacuum for 4 hours to remove trace moisture.
Protocol 2: Quality Control Check (HPLC-UV)
Run this before critical biological assays.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 254 nm (Phenyl absorption).
-
Pass Criteria: Single peak >98% area.
-
Note: Impurities usually elute earlier (more polar hydrolysis products) or later (dimers).
-
Part 6: References
-
ChemScene . 2-Chloro-N-[cyclopropyl(phenyl)methyl]acetamide Product Data Sheet (CAS 23459-47-4). Retrieved from
-
ThermoFisher Scientific . Chloroacetamide Stability and Handling in Proteomics. Retrieved from
-
PubChem . 2-chloro-N-cyclopropylacetamide (Analogous Structure Stability Data). CID 735780.[1] Retrieved from
-
American Chemical Society (ACS) . Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environ. Sci. Technol. 2006, 40, 11, 3540–3546. Retrieved from
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide
Introduction: Deconstructing a Novel Synthetic Building Block
In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of progress. The molecule 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide (CAS No. 23459-47-4) represents a fascinating scaffold, incorporating a chiral center, a strained cyclopropyl ring, an aromatic system, and a reactive chloroacetamide moiety.[1] Each of these features imparts unique electronic and steric properties, making it a valuable, yet complex, building block for combinatorial chemistry and targeted synthesis.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the unambiguous structural elucidation of such molecules in solution. This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide. We will move from a theoretical prediction of the spectrum, grounded in first principles, to a robust experimental protocol for data acquisition. This document is designed for researchers and drug development professionals, offering not just data, but a logical framework for interpreting the spectral features of this and structurally related compounds.
Theoretical ¹H NMR Spectrum Prediction: A First-Principles Approach
Before entering the laboratory, a comprehensive prediction of the ¹H NMR spectrum is an invaluable exercise. It establishes a hypothesis-driven framework for spectral assignment. The structure of 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide presents several distinct proton environments, each with a characteristic chemical shift (δ), integration value, and splitting pattern (multiplicity).
The presence of a stereocenter at the benzylic carbon renders the two protons of the adjacent CH₂Cl group and the two sets of CH₂ protons on the cyclopropyl ring diastereotopic. This means that even though they are chemically similar, they are magnetically inequivalent and will have different chemical shifts and couple with each other.
Diagram: Proton Environments of 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide
Caption: Labeled proton environments for spectral prediction.
Predicted Data Summary
The following table outlines the predicted ¹H NMR spectral parameters for the compound, assuming a standard deuterated chloroform (CDCl₃) solvent.
| Proton Label | Chemical Environment | Predicted δ (ppm) | Integration | Predicted Multiplicity | Rationale & Coupling Interactions |
| HAr | Phenyl | 7.20 - 7.40 | 5H | Multiplet (m) | Protons on the monosubstituted aromatic ring experience deshielding due to the ring current effect.[2][3] |
| Hf | Amide (N-H) | 5.8 - 6.5 | 1H | Broad doublet (br d) | Chemical shift is solvent and concentration-dependent.[4][5] It will couple to the adjacent benzylic proton (Hg). Broadening is common due to quadrupolar relaxation of the ¹⁴N nucleus and potential hydrogen bonding. |
| Hg | Benzylic Methine (Ph-CH-N) | ~ 5.2 | 1H | Multiplet (m) or Doublet of doublets (dd) | Deshielded by the adjacent phenyl ring and electronegative nitrogen. It will couple to the amide proton (Hf) and the cyclopropyl methine proton (Hd). |
| He,e' | α-chloro Methylene (Cl-CH₂) | ~ 4.1 | 2H | AB quartet | These protons are diastereotopic due to the adjacent chiral center. They are deshielded by the electronegative chlorine atom and the carbonyl group.[2] They will appear as two doublets if the chemical shift difference is large enough. |
| Hd | Cyclopropyl Methine | 1.0 - 1.3 | 1H | Multiplet (m) | Part of the highly shielded cyclopropyl system.[6][7] It will exhibit complex splitting due to coupling with Hg and the four diastereotopic methylene protons (Ha,a',b,b') of the cyclopropyl ring. |
| Ha,a',b,b' | Cyclopropyl Methylene | 0.3 - 0.9 | 4H | Multiplet (m) | These protons reside in the highly shielded region of the spectrum, characteristic of cyclopropyl groups.[7][8] Their diastereotopicity leads to complex geminal and vicinal coupling, resulting in a complex, overlapping multiplet.[9] |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The trustworthiness of any spectral interpretation rests upon the quality of the acquired data. The following protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.
Sample Preparation
-
Massing: Accurately weigh 5-10 mg of 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide.
-
Solvent Selection: Use approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak is easily identifiable (~7.26 ppm). TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).[10]
-
Dissolution: Add the solvent to the sample in a clean, dry vial. Vortex gently until the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector (typically ~4 cm).
NMR Instrument Parameters (400 MHz Spectrometer)
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.
-
Spectral Width: Set to approximately 16 ppm to ensure all signals are captured.
-
Acquisition Time (AQ): ~2.5 seconds.
-
Relaxation Delay (D1): 2.0 seconds. A longer delay may be needed for quantitative integration if quaternary carbons were being studied, but this is adequate for proton NMR.
-
Number of Scans (NS): 16 scans. This is a good starting point to achieve an excellent signal-to-noise ratio for a sample of this concentration.
-
Receiver Gain (RG): Adjust automatically to prevent signal clipping.
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate all distinct signals. Set the integration of the well-resolved aromatic region (5H) to a value of 5.0 to normalize the other integrals.
Comparative Analysis: Bridging Theory and Reality
An experimental spectrum will provide a wealth of information to compare against our predictions. While the predicted values offer a strong guideline, minor deviations are expected due to the specific electronic and conformational realities of the molecule.
-
Alternative A: Simplified Model (Ignoring Diastereotopicity): A less experienced analyst might incorrectly predict the Cl-CH₂- signal as a simple singlet and the four cyclopropyl CH₂ protons as a single multiplet. Comparing this flawed prediction to the actual spectrum, which should show an AB quartet and highly complex cyclopropyl signals, immediately highlights the importance of recognizing the chiral center's influence.
-
Alternative B: Different Solvent: If the spectrum were acquired in a hydrogen-bonding solvent like DMSO-d₆, a significant downfield shift of the amide N-H proton (Hf) would be observed, often to >8.0 ppm.[4][11] This is a key diagnostic experiment; comparing spectra in CDCl₃ and DMSO-d₆ can definitively identify the amide proton.
-
Supporting Experimental Data (2D NMR): For absolute confirmation, a Correlation Spectroscopy (COSY) experiment would be invaluable. It would show correlations (cross-peaks) between coupled protons, validating our assignments:
-
Hf ↔ Hg
-
Hg ↔ Hd
-
Hd ↔ Ha,a',b,b' This provides an objective, data-driven confirmation that is superior to relying on chemical shift arguments alone.
-
Conclusion
The ¹H NMR spectrum of 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide is a rich tapestry of information that, when carefully unraveled, provides a definitive fingerprint of its molecular structure. The key diagnostic features are the highly shielded and complex signals of the cyclopropyl group below 1.3 ppm, the characteristic multiplet of the aromatic protons around 7.3 ppm, and the diastereotopic AB quartet for the α-chloro methylene protons near 4.1 ppm. This guide illustrates a systematic approach, from prediction to acquisition and comparative analysis, that ensures a high degree of confidence in the final structural assignment. This rigorous methodology is essential for quality control, reaction monitoring, and the advancement of research programs that utilize this versatile chemical scaffold.
References
- A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds.New Journal of Chemistry (RSC Publishing).
- Chemical shifts in NMR spectroscopy.University of Regensburg.
-
NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]
-
¹H chemical shifts for cyclopropyl protons. ResearchGate. Available at: [Link]
-
The amide proton region of the ¹H NMR spectra. ResearchGate. Available at: [Link]
-
¹H NMR Chemical Shifts for Common Functional Groups. UGC. Available at: [Link]
-
The effect of cyclopropyl groups on chemical shifts and coupling constants. R Discovery. Available at: [Link]
-
Nuclear magnetic resonance spectra of cyclopropyl derivatives. J-STAGE. Available at: [Link]
-
¹H–¹H long range couplings in fused cyclopropanes. Royal Society of Chemistry Publishing. Available at: [Link]
-
Table of Characteristic Proton NMR Shifts. University of Colorado Boulder. Available at: [Link]
-
¹H NMR Chemical Shift. Oregon State University. Available at: [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]
-
¹H NMR titration shifts of amide proton resonances in polypeptide chains. PubMed. Available at: [Link]
-
¹H NMR chemical shifts (δ, ppm) of various aromatic and other protons in N-(substituted-phenyl)- acetamides, j-YC 6 H 4 NH-CO-CH 3. ResearchGate. Available at: [Link]
-
cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Doc Brown's Chemistry. Available at: [Link]
-
2-chloro-N-cyclopropylacetamide. PubChem. Available at: [Link]
-
PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. ResearchGate. Available at: [Link]
-
Nuclear magnetic resonance spectra of cyclopropyl derivatives. ACS Publications. Available at: [Link]
-
NMR Coupling Constants. Iowa State University. Available at: [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. American Chemical Society. Available at: [Link]
-
Acetamide ¹H NMR Chemical Shifts. SpectraBase. Available at: [Link]
-
¹H NMR Chemical Shifts. California State Polytechnic University, Pomona. Available at: [Link]
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A Comparative Guide to the Purity Assessment of 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development, the stringent assessment of purity for any active pharmaceutical ingredient (API) is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For a chiral molecule like 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide, which holds potential as a key intermediate or API, a robust analytical methodology is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, extending to advanced techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC). We will delve into the rationale behind methodological choices, present detailed experimental protocols, and offer a data-driven comparison to empower researchers in selecting the optimal approach for their specific needs.
The Criticality of Purity Assessment
2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide possesses a stereocenter at the benzylic carbon, meaning it can exist as two enantiomers. These stereoisomers can exhibit different pharmacological and toxicological profiles. Furthermore, impurities stemming from the synthesis, such as unreacted starting materials or byproducts, can impact the stability, safety, and efficacy of the final drug product.[1][2] Therefore, a stability-indicating analytical method that can separate the main compound from its impurities and resolve its enantiomers is crucial.[3]
Primary Recommended Method: Chiral Stability-Indicating HPLC-UV
For a comprehensive purity assessment of 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide, a chiral, stability-indicating HPLC method with UV detection is the recommended primary approach. This method is designed to be robust, reproducible, and capable of separating the enantiomers of the main peak from potential process-related impurities and degradation products.
Causality Behind Experimental Choices
The selection of each parameter in this method is grounded in established chromatographic principles to achieve the desired separation.
-
Chiral Stationary Phase (CSP): The presence of a stereocenter necessitates a chiral stationary phase for enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and have demonstrated broad applicability in separating a wide range of chiral compounds, including those with amide functionalities.[4][5] A cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica, such as a Chiralpak® IB column, is an excellent starting point due to its proven success in resolving similar structures.[5]
-
Mobile Phase: A combination of a non-polar organic solvent like n-hexane and a polar modifier such as isopropanol (IPA) is a common choice for normal-phase chiral chromatography.[4] The ratio of hexane to IPA is a critical parameter for optimizing the retention and resolution of the enantiomers. A small amount of an additive, like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds, can improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.[4]
-
Detection Wavelength: The presence of a phenyl group in the molecule suggests strong UV absorbance. A photodiode array (PDA) detector is ideal for initial method development to determine the optimal detection wavelength (λmax) that provides the best signal-to-noise ratio for the main component and its impurities. Based on the structure, a wavelength in the range of 210-230 nm is expected to provide good sensitivity.
-
Forced Degradation Studies: To establish the method as "stability-indicating," forced degradation studies are essential.[1][2] The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The HPLC method must then demonstrate the ability to separate the intact drug from these degradation products, ensuring that the assay for the active ingredient is not compromised by their presence.[1]
Experimental Protocol: Chiral HPLC-UV Method
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Chiralpak® IB (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica), 250 mm x 4.6 mm.
-
Mobile Phase: n-Hexane: Isopropanol (IPA) (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide reference standard in the diluent to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the diluent.
4. System Suitability:
-
Inject the standard solution in replicate (typically n=6).
-
The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the resolution between the two enantiomers is not less than 1.5, and the tailing factor for the main peaks is not more than 2.0.
Comparative Analysis of Alternative Techniques
While the chiral HPLC-UV method is robust, alternative techniques can offer advantages in terms of speed, resolution, and environmental impact.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC operates on the same principles as HPLC but utilizes smaller particle size columns (sub-2 µm), which requires higher operating pressures.[6] This results in significant improvements in performance.
-
Advantages:
-
Increased Speed: Analysis times can be reduced by a factor of 5-10 compared to traditional HPLC, significantly increasing sample throughput.[7][8]
-
Enhanced Resolution: The higher efficiency of UPLC columns leads to sharper and narrower peaks, allowing for better separation of closely eluting impurities.[9]
-
Improved Sensitivity: Narrower peaks result in a greater peak height, which enhances the signal-to-noise ratio and improves detection limits for trace impurities.[10]
-
Reduced Solvent Consumption: Faster run times and lower flow rates lead to a significant reduction in solvent usage, making it a greener and more cost-effective technique.[7]
-
-
Considerations:
-
Higher Initial Cost: UPLC systems are more expensive than conventional HPLC instruments.
-
Method Transfer: Transferring an existing HPLC method to a UPLC system requires careful optimization of parameters to maintain the separation profile.
-
Supercritical Fluid Chromatography (SFC)
SFC is a form of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[11] It is particularly well-suited for chiral separations.
-
Advantages:
-
High Throughput: The low viscosity of the supercritical CO2 mobile phase allows for high flow rates without generating excessive backpressure, leading to very fast separations.[12][13]
-
Green Chemistry: SFC significantly reduces the consumption of organic solvents, aligning with green chemistry principles.[14][15]
-
Orthogonal Selectivity: SFC can sometimes provide different elution orders and better resolution for compounds that are difficult to separate by HPLC.
-
Cost-Effective for Preparative Scale: The reduced solvent usage makes SFC a more economical choice for large-scale purification of enantiomers.[12]
-
-
Considerations:
-
Instrumentation: SFC requires specialized instrumentation capable of handling supercritical fluids.
-
Solubility: The analyte must be soluble in the supercritical fluid mobile phase, which may be a limitation for some compounds.
-
Data-Driven Performance Comparison
The following table provides a semi-quantitative comparison of the expected performance of HPLC, UPLC, and SFC for the purity assessment of 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide, based on typical performance for similar small molecules.
| Parameter | Chiral HPLC-UV | Chiral UPLC-UV | Chiral SFC-UV |
| Analysis Time | 15 - 30 min | 2 - 5 min | 1 - 4 min |
| Resolution | Good (≥ 1.5) | Excellent (> 2.0) | Excellent (> 2.0) |
| Sensitivity (LOD/LOQ) | Good | Excellent | Good to Excellent |
| Solvent Consumption | High | Low | Very Low |
| Throughput | Moderate | High | Very High |
| Instrumentation Cost | Standard | High | High |
Conclusion and Future Perspectives
The purity assessment of 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide is a multifaceted analytical challenge that requires a robust and well-validated method. The recommended chiral HPLC-UV method provides a reliable and reproducible approach for routine quality control. However, for laboratories seeking higher throughput, enhanced resolution, and a commitment to green chemistry, UPLC and SFC present compelling alternatives. The choice of the most appropriate technique will ultimately depend on the specific requirements of the analytical task, available instrumentation, and long-term strategic goals of the drug development program. As analytical technology continues to evolve, the integration of these advanced chromatographic techniques with mass spectrometry (LC-MS, SFC-MS) will undoubtedly play an increasingly important role in the comprehensive characterization of complex pharmaceutical compounds.
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Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
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Intech Analyticals. Supercritical Fluid Chromatography. [Link]
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SIELC Technologies. (2018, February 16). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. [Link]
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alwsci. (2022, February 9). HPLC Vs UPLC - What's The Difference?[Link]
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SIELC Technologies. Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column. [Link]
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Research Journal of Pharmacy and Technology. (2020, August 3). Validated Stability Indicating Method for Determination of Indapamide in Pharmaceutical Formulation. [Link]
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IJTSRD. (2021, September 15). Stability Indicating HPLC Method Development –A Review. [Link]
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SciELO. (2020, March 16). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal anti-inflammatory drug in pharmaceutical formulation. [Link]
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AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. [Link]
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Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. [Link]
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Distinguishing 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide from Structural Isomers
Executive Summary & Structural Deconstruction
In the development of cyclopropyl-containing pharmacophores, distinguishing 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide (Target Compound, 1 ) from its structural isomers is a critical quality attribute. The unique connectivity of the cyclopropyl(phenyl)methyl amine scaffold presents specific analytical challenges, particularly against its closest regioisomer, 2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide (Isomer 2 ).
This guide provides a self-validating analytical workflow to unambiguously identify the target compound, separate its enantiomers, and distinguish it from constitutional isomers.
The Structural Challenge
| Feature | Target Compound (1) | Primary Regioisomer (2) |
| CAS | 23459-47-4 | 1087792-01-5 |
| Core Motif | Benzylic Methine (Chiral) | Benzylic Quaternary C (Achiral) |
| Connectivity | Phenyl and Cyclopropyl attached to the same central methine carbon. | Phenyl attached directly to the cyclopropyl ring; linker is a methylene group. |
| Stereochemistry | Exists as Enantiomers ( | Achiral (unless cyclopropyl is substituted asymmetrically) |
| SMILES | O=C(CCl)NC(C1CC1)C2=CC=CC=C2 | O=C(CCl)NCC1(C2=CC=CC=C2)CC1 |
Analytical Workflow: The Decision Tree
The following logic gate ensures robust identification. If a sample fails the NMR checkpoint, it is likely Isomer 2 or a tertiary amide variant.
Figure 1: Analytical decision tree for distinguishing the target benzylic methine scaffold from achiral regioisomers.
Nuclear Magnetic Resonance (NMR) Profiling
NMR is the definitive method for distinguishing the target from Isomer 2. The key differentiator is the proton environment of the linker carbon.
Experimental Protocol: High-Resolution 1H NMR
-
Solvent: DMSO-d6 (Preferred for amide NH resolution) or CDCl3.
-
Concentration: 10-15 mg/mL.
-
Pulse Sequence: Standard 1D proton with 30° pulse angle, d1=10s (to ensure accurate integration).
Diagnostic Signal Comparison
| Moiety | Target (1) | Isomer (2) | Mechanistic Explanation |
| Linker Proton(s) | Doublet (or dd), 1H | Doublet, 2H | Target has a Methine (CH) adjacent to N, Phenyl, and Cyclopropyl. Isomer 2 has a Methylene (CH2) adjacent to N and a quaternary C. |
| Amide NH | Doublet, 1H | Triplet (broad), 1H | Coupling to the adjacent CH (Target) vs CH2 (Isomer 2). |
| Cyclopropyl | Multiplets, 5H(1H methine + 4H methylene) | Multiplets, 4H(Symmetric AA'BB' system) | In Target 1, the cyclopropyl ring has a substituent (the rest of the molecule) on one carbon, making the ring protons highly distinct. In Isomer 2, the ring is 1,1-disubstituted. |
Critical Validation Step: Perform a 1H-1H COSY experiment.
-
Target (1): The Amide NH proton will show a cross-peak only to the Methine CH (1H).
-
Isomer (2): The Amide NH proton will show a cross-peak to the Methylene CH2 (2H).
Chiral Separation Strategy
Since the target compound contains a chiral center at the benzylic position, separating the enantiomers is essential for drug development workflows.[1] Isomer 2 is achiral and will not separate.
Protocol: Normal Phase Chiral HPLC
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (Phenyl absorption).
Expected Results:
-
Target (1): Two distinct peaks (1:1 ratio if racemic) with resolution
. -
Isomer (2): Single peak (elutes as a single component regardless of run time).
Mass Spectrometry & Fragmentation Logic
While both isomers share the formula
Figure 2: Theoretical fragmentation pathways. While m/z 131 is common, the ratio of m/z 91 (Tropylium) often differs due to the stability of the 1-phenylcyclopropyl cation intermediate in Isomer 2.
Differentiation Note: The Target (1) fragment at m/z 131 is a secondary carbocation stabilized by both phenyl and cyclopropyl groups (bis-stabilization). The Isomer (2) fragment is a primary carbocation (less stable) which may rearrange rapidly. High-resolution MS/MS is required to distinguish subtle intensity differences, making NMR the preferred primary tool.
References
-
PubChem. (2025).[2] 2-chloro-N-cyclopropylacetamide Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry. Retrieved October 26, 2025, from [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved October 26, 2025, from [Link]
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A Comparative Guide to the Elemental and Structural Analysis of 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is a cornerstone of ensuring safety, efficacy, and batch-to-batch consistency. For a compound such as 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide, a molecule with potential applications in medicinal chemistry, precise analytical verification is paramount. This guide provides an in-depth comparison of elemental analysis with other key analytical techniques for its structural confirmation and purity assessment.
The Foundational Role of Elemental Analysis
Elemental analysis is a fundamental technique that determines the mass fractions of individual elements within a compound. This method provides the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. For a newly synthesized compound, a close agreement between the experimentally determined elemental composition and the theoretically calculated values for the proposed structure serves as a primary validation of its identity and purity.
For 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide, with the molecular formula C₁₂H₁₄ClNO , the theoretical elemental composition is the benchmark against which experimental data are measured.
Theoretical Elemental Composition
The expected elemental percentages for C₁₂H₁₄ClNO are calculated based on its molecular weight of 223.70 g/mol .
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 12 | 144.12 | 64.43 |
| Hydrogen | H | 1.01 | 14 | 14.14 | 6.32 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 15.85 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.26 |
| Oxygen | O | 16.00 | 1 | 16.00 | 7.15 |
A Comparative Look: Alternative Analytical Techniques
While elemental analysis is crucial for confirming the empirical formula, a comprehensive characterization of 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide necessitates the use of complementary analytical techniques. These methods provide detailed insights into the molecular structure, connectivity, and purity, offering a multi-faceted approach to compound validation.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Elemental Analysis | Percentage composition of elements, empirical formula. | High accuracy for elemental ratios, essential for novel compound identification. | Does not provide information on molecular structure or isomerism. |
| NMR Spectroscopy | Detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[1][2][3] | Unambiguous structure elucidation, identification of isomers. | Requires a larger sample size compared to mass spectrometry, can be complex to interpret for intricate molecules. |
| Mass Spectrometry | Precise molecular weight and fragmentation patterns.[4][5][6][7] | High sensitivity, provides molecular formula with high-resolution instruments. | Isomers may not be distinguishable, fragmentation can be complex. |
| HPLC | Purity assessment, quantification of impurities.[8][9][10] | High-resolution separation of components in a mixture, highly reproducible. | Does not provide structural information on its own, requires reference standards for identification. |
Experimental Protocols: A Step-by-Step Approach
The following sections outline the standardized protocols for performing elemental analysis and employing alternative techniques for the characterization of 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide.
Elemental Analysis (CHNS and Halogen)
The determination of carbon, hydrogen, nitrogen, and sulfur is typically performed using a CHNS elemental analyzer based on the Pregl-Dumas method.[11][12] Halogen content, in this case, chlorine, requires a separate analytical approach.
CHNS Analysis Workflow
Caption: Workflow for CHNS elemental analysis.
Protocol for CHNS Analysis:
-
Sample Preparation: Accurately weigh 1-2 mg of the purified 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide into a tin capsule.[13]
-
Combustion: The sample is introduced into a combustion tube heated to approximately 1000°C in an oxygen-rich environment. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.[11][12]
-
Reduction and Separation: The combustion gases are passed over heated copper to reduce nitrogen oxides to N₂. The mixture of CO₂, H₂O, and N₂ is then separated using a gas chromatography column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.
-
Calculation: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
Protocol for Chlorine Analysis:
-
Decomposition: The organic compound is decomposed to convert the covalently bonded chlorine into an ionic halide. This can be achieved through methods such as combustion in an oxygen flask or sodium fusion.
-
Titration: The resulting chloride ions are then quantified, often by potentiometric titration with a standardized silver nitrate solution.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure.[1][2][3]
Caption: General workflow for mass spectrometry analysis.
Protocol for MS Analysis:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often dissolved in a suitable solvent.
-
Ionization: Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion at a specific m/z.
-
Data Interpretation: The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
High-Performance Liquid Chromatography (HPLC)
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
